molecular formula C23H28N4O6S B12867196 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione

Cat. No.: B12867196
M. Wt: 488.6 g/mol
InChI Key: NGINGKNFURDNTL-UHFFFAOYSA-N
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Description

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione is a complex organic compound with a unique structure It features a cyclohexene ring, an imidazolidine ring, and a piperazine ring with a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione typically involves multiple steps:

    Formation of the Cyclohexene Ring: Starting from cyclohexanone, a series of reactions including reduction and dehydration can be used to form the cyclohexene ring.

    Formation of the Imidazolidine Ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic conditions.

    Formation of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.

    Coupling Reactions: The final compound is formed by coupling the cyclohexene, imidazolidine, and piperazine intermediates under specific conditions, often involving catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for enzymes or receptors.

    Materials Science: Use in the synthesis of polymers or as a building block for advanced materials.

    Biology: Study of its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.

    1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperidin-1-yl)ethyl)imidazolidine-2,4,5-trione: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness

The uniqueness of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H28N4O6S

Molecular Weight

488.6 g/mol

IUPAC Name

1-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-3-[2-(cyclohexen-1-yl)ethyl]imidazolidine-2,4,5-trione

InChI

InChI=1S/C23H28N4O6S/c28-20(24-13-15-25(16-14-24)34(32,33)19-9-5-2-6-10-19)17-27-22(30)21(29)26(23(27)31)12-11-18-7-3-1-4-8-18/h2,5-7,9-10H,1,3-4,8,11-17H2

InChI Key

NGINGKNFURDNTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCN2C(=O)C(=O)N(C2=O)CC(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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